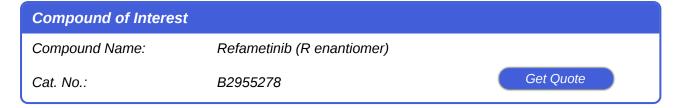


Refametinib (R Enantiomer): A Technical Guide to its Biochemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Refametinib (also known as RDEA119 and BAY 86-9766) is a potent and highly selective, orally bioavailable, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical regulator of cell growth and proliferation.[3][4] Constitutive activation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention.[3] [5] Refametinib is a non-ATP-competitive inhibitor, binding to a unique allosteric pocket adjacent to the ATP-binding site of the MEK enzymes.[5] This technical guide focuses on the biochemical and physical properties of the biologically active R enantiomer of Refametinib.

Biochemical Properties

The R enantiomer of Refametinib is a potent inhibitor of MEK1 and MEK2. Its inhibitory activity has been characterized in both enzymatic and cell-based assays.



Property	Value	Reference(s)
Target(s)	MEK1, MEK2	[1]
Mechanism of Action	Allosteric, non-ATP-competitive inhibitor	[5]
IC50 (MEK1)	19 nM	[6]
IC50 (MEK2)	47 nM	[6]
Cellular EC50	2.0 - 15.8 nM (pERK1/2 inhibition)	[1]
Cell Growth GI50	67 - 89 nM (BRAF V600E mutant cell lines)	
40 - 84 nM (Anchorage-independent conditions)		

Physical and Chemical Properties



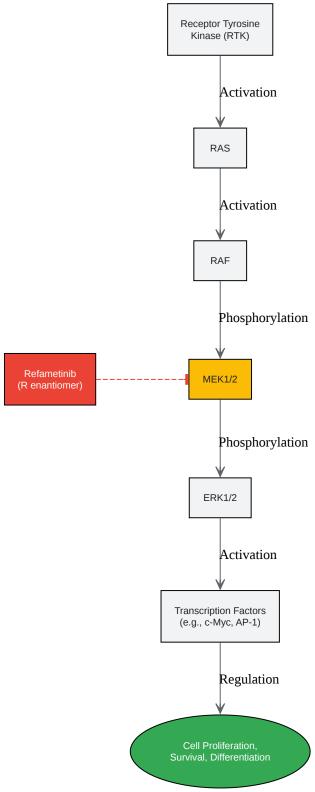
Property	Value	Reference(s)
Chemical Name	N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2R)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide	
Synonyms	BAY 86-9766 (R enantiomer), RDEA119 (R enantiomer)	[1]
CAS Number	923032-38-6	[7][8]
Molecular Formula	C19H20F3IN2O5S	
Molecular Weight	572.34 g/mol	
Appearance	Solid	
Solubility	DMSO: ≥ 31 mg/mL (54.16 mM) Ethanol: 93 mg/mL (162.49 mM)[9] Water: Insoluble	[6]
Storage (Powder)	-20°C for 3 years	
Storage (In solvent)	-80°C for 1 year	[9]

Signaling Pathway

Refametinib targets the core of the RAS/RAF/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation, survival, and differentiation. The pathway is often hyperactivated in cancer through mutations in upstream components like RAS or BRAF. Refametinib's inhibition of MEK1/2 prevents the phosphorylation and activation of their sole known substrates, ERK1 and ERK2. This blockade of ERK signaling ultimately leads to the inhibition of cell cycle progression and tumor growth.[4][5]



RAS/RAF/MEK/ERK Signaling Pathway and Refametinib's Mechanism of Action



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Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of **Refametinib** (**R enantiomer**) on MEK1/2.

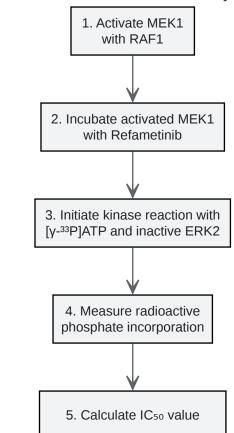
Experimental Protocols MEK1 Kinase Activity Assay

This assay determines the in vitro inhibitory activity of Refametinib on the MEK1 enzyme.

Methodology:

- Enzyme Activation: Recombinant MEK1 enzyme (5 nM) is activated by incubation with RAF1 (0.02 units or 1.5 nM) in the presence of 25 mM HEPES (pH 7.8), 1 mM MgCl₂, 50 mM NaCl, 0.2 mM EDTA, and 50 μM ATP for 30 minutes at 25°C.[6]
- Inhibitor Incubation: The activated MEK1 is then incubated with varying concentrations of Refametinib (R enantiomer).
- Kinase Reaction: The kinase reaction is initiated by adding the substrate, kinase-inactive murine ERK2 (mERK2 K52A T183A) (2 μ M), and [y-33P]ATP (2.5 μ Ci) in a total volume of 20 μ L.[6]
- Quantification: The incorporation of the radioactive phosphate from ATP into the ERK substrate is measured to determine the level of MEK1 activity.
- IC₅₀ Determination: The concentration of Refametinib that inhibits 50% of MEK1 activity (IC₅₀) is calculated from the dose-response curve.





Workflow for MEK1 Kinase Activity Assay

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Caption: A simplified workflow for the MEK1 in vitro kinase activity assay.

Cellular Phospho-ERK1/2 Inhibition Assay

This cell-based assay measures the potency of Refametinib in inhibiting MEK activity within a cellular context.

Methodology:

- Cell Culture: Human cancer cell lines are cultured in appropriate media.
- Compound Treatment: Cells are treated with a range of concentrations of Refametinib (R enantiomer) for a specified period (e.g., 1 hour).
- Cell Lysis: After treatment, the cells are lysed to extract cellular proteins.



- Western Blot Analysis: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are determined by Western blot analysis using specific antibodies.
- Quantification and EC₅₀ Determination: The intensity of the pERK1/2 bands is quantified and normalized to total ERK1/2. The effective concentration of Refametinib that causes 50% inhibition of ERK1/2 phosphorylation (EC₅₀) is calculated.

Anchorage-Dependent Cell Growth Inhibition Assay

This assay assesses the effect of Refametinib on the proliferation of cancer cells grown in a monolayer.

Methodology:

- Cell Seeding: Cancer cells are seeded in 96-well or 384-well microplates and allowed to attach overnight.[10]
- Compound Addition: The cells are then treated with various concentrations of Refametinib.
- Incubation: The plates are incubated for a period of 48 to 72 hours.[10]
- Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®,
 which quantifies ATP levels as an indicator of metabolically active cells.[6][10]
- GI₅₀ Calculation: The concentration of Refametinib that causes a 50% reduction in cell growth (GI₅₀) is determined.

Conclusion

The R enantiomer of Refametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, demonstrating significant anti-proliferative activity in cancer cells with a hyperactivated RAS/RAF/MEK/ERK pathway. Its well-characterized biochemical and physical properties, along with its defined mechanism of action, make it a valuable tool for cancer research and a promising candidate for targeted cancer therapy. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound.



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